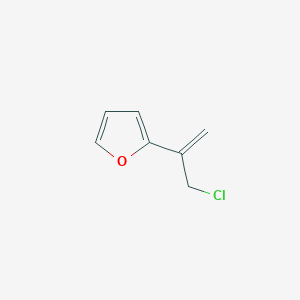

2-(3-Chloroprop-1-en-2-yl)furan

Description

Significance of Vinylic Halides in Contemporary Organic Synthesis

Vinylic halides are organic compounds in which a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. This structural feature imparts unique reactivity, making them valuable intermediates in a multitude of organic transformations. They are key precursors in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

Historically, vinylic halides were often considered less reactive than their alkyl halide counterparts in nucleophilic substitution reactions. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized their utility. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the vinylic position. This has rendered vinylic halides as indispensable building blocks for the construction of complex molecular frameworks. Furthermore, they can participate in elimination reactions to form alkynes and undergo addition reactions across the double bond.

The Furan (B31954) Nucleus in Advanced Chemical Architectures

The furan nucleus is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is a cornerstone in the design of advanced chemical architectures due to its distinct electronic properties and reactivity. The furan ring is found in a vast number of natural products, pharmaceuticals, and functional materials. lifechempharma.com Its aromaticity, though less pronounced than that of benzene, allows it to undergo a variety of substitution reactions.

In medicinal chemistry, the furan scaffold is a privileged structure, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. lifechempharma.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. Moreover, the furan ring can be readily functionalized, providing a versatile platform for the synthesis of diverse and complex molecules. Several methods for the synthesis of substituted furans have been developed, including the Paal-Knorr synthesis, Feist-Benary furan synthesis, and various cycloaddition and cycloisomerization reactions. nih.gov

Nomenclature and Definitive Structural Features of 2-(3-Chloroprop-1-en-2-yl)furan

The systematic IUPAC name for the compound is This compound . This name is derived by identifying the furan ring as the principal functional group. The substituent at the 2-position of the furan ring is a 3-chloroprop-1-en-2-yl group.

The definitive structural features of this molecule are:

A Furan Ring: A five-membered aromatic ring containing four carbon atoms and one oxygen atom.

A Vinylic Chloride: A chlorine atom attached to a sp²-hybridized carbon atom of a carbon-carbon double bond.

A Propene Linker: A three-carbon chain that connects the furan ring to the vinylic chloride functionality.

Structural and Chemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol |

| General Appearance | Likely a liquid at room temperature |

| Key Functional Groups | Furan, Vinylic Chloride |

Note: The physical properties are predicted based on the chemical structure and have not been experimentally verified from the searched sources.

Overview of Research Directions and Scope for this compound

While direct experimental data on this compound is scarce in the available literature, its structure suggests several promising avenues for research. The presence of both a furan ring and a reactive vinylic chloride moiety makes it a potentially valuable building block in organic synthesis.

Potential Synthetic Applications:

Cross-Coupling Reactions: The vinylic chloride can serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents, such as aryl, alkyl, and alkynyl groups, at the vinylic position, leading to the synthesis of more complex furan derivatives.

Nucleophilic Substitution: Although generally less reactive than alkyl halides, the vinylic chloride could potentially undergo nucleophilic substitution reactions under specific conditions, allowing for the introduction of heteroatomic nucleophiles.

Synthesis of Fused Heterocycles: Intramolecular reactions involving the furan ring and the side chain could be explored to construct novel fused heterocyclic systems.

Polymerization: The vinyl group could potentially participate in polymerization reactions, leading to the formation of furan-containing polymers with unique properties.

Potential for Biological Activity:

Given that many furan derivatives exhibit biological activity, this compound and its derivatives could be investigated for their potential as:

Antimicrobial agents

Anti-inflammatory agents

Anticancer agents

The combination of the furan nucleus with a reactive handle for further chemical modification makes this compound an attractive target for medicinal chemistry research programs.

Structure

3D Structure

Properties

CAS No. |

106328-05-6 |

|---|---|

Molecular Formula |

C7H7ClO |

Molecular Weight |

142.58 g/mol |

IUPAC Name |

2-(3-chloroprop-1-en-2-yl)furan |

InChI |

InChI=1S/C7H7ClO/c1-6(5-8)7-3-2-4-9-7/h2-4H,1,5H2 |

InChI Key |

QSFDIBLPAZTFLM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCl)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 3 Chloroprop 1 En 2 Yl Furan

Precursor-Based Synthesis Strategies

These methods focus on constructing the target molecule from readily available starting materials by building the key structural features in a stepwise fashion.

Furan-2-carboxaldehyde (furfural) is a key bio-based platform chemical, making it an attractive starting point for the synthesis of furan (B31954) derivatives. escholarship.org A plausible route to 2-(3-chloroprop-1-en-2-yl)furan from furfural (B47365) could involve an initial carbon-carbon bond-forming reaction to install a three-carbon chain, followed by functional group manipulations.

One established method for forming the carbon skeleton of similar compounds, such as chalcones, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. A hypothetical route could start with the reaction of furfural with chloroacetone (B47974) in the presence of a base like sodium hydroxide. This would be followed by dehydration and potential subsequent steps to yield the desired vinylic chloride.

Another powerful tool is the Wittig reaction, which converts aldehydes and ketones into alkenes. A synthetic sequence could involve the reaction of furfural with a custom-designed phosphonium (B103445) ylide, such as one derived from 1,2-dichloropropane, to directly install the chloropropenylidene moiety.

A summary of a potential synthetic approach from furfural is presented below.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | Furan-2-carboxaldehyde, Chloroacetone | Base (e.g., NaOH), Solvent (e.g., Ethanol) | Aldol adduct | C-C bond formation |

| 2 | Aldol Adduct | Acid or Heat | α,β-Unsaturated ketone | Dehydration |

| 3 | α,β-Unsaturated ketone | Reducing and Chlorinating agents | This compound | Formation of final product |

The formation of a vinylic halide from a carbonyl compound is a key transformation for synthesizing the target molecule. This approach would likely utilize 2-acetylfuran (B1664036) as the furan-containing precursor. The methyl ketone group is enolizable, allowing for reactions at the α-carbon to build the required side chain.

A direct conversion of the ketone to a vinylic chloride can be achieved using various reagents. For instance, reaction with phosphorus pentachloride (PCl₅) is a classic method for converting ketones to vinyl chlorides, although its application can be limited by substrate sensitivity. A milder and more modern alternative involves the use of triphenylphosphine-based halogenating reagents. organic-chemistry.orgorganic-chemistry.org Application of reagents like (PhO)₃P-halogen can effectively convert enolizable ketones into vinylic halides under mild conditions. organic-chemistry.orgorganic-chemistry.org

The Vilsmeier-Haack reaction, which typically uses a phosphoryl chloride/DMF mixture (Vilsmeier reagent), is another potential method. While primarily used for formylation of electron-rich arenes, it can also convert ketones to β-chloro-α,β-unsaturated aldehydes, which could be further elaborated to the target structure.

A direct transformation of an aldehyde or ketone to an allylic halide can also be achieved via a vinyl addition followed by a metalla-halo- ingentaconnect.comingentaconnect.com-rearrangement. nih.gov This involves adding a vinyl Grignard reagent to 2-acetylfuran, followed by treatment with a niobium halide like NbCl₅, to furnish the rearranged allylic chloride. nih.gov

| Precursor | Reagent | Conditions | Product Type | Reference |

| Enolizable Ketone | (PhO)₃P-Halogen | Mild | Vinylic Halide | organic-chemistry.orgorganic-chemistry.org |

| Aldehyde/Ketone | 1. Vinylmagnesium bromide; 2. NbCl₅ | Sequential addition | Allylic Halide | nih.gov |

| Aromatic Ketone | Bis(trichloromethyl) carbonate, Sc(OTf)₃ | Catalytic, DMF, Benzoyl chloride | (Z)-Vinyl Chloride | organic-chemistry.org |

Propargylic alcohols and terminal alkynes are versatile building blocks in organic synthesis. organic-chemistry.org These precursors can be used to construct either the furan ring or the side chain of the target molecule.

One strategy involves starting with a furan-substituted propargylic alcohol, such as 1-(furan-2-yl)prop-2-yn-1-ol. This intermediate can be synthesized by the addition of an ethynyl (B1212043) nucleophile to furfural. Subsequent reaction of this alcohol could then be envisioned to install the chloroalkene functionality. For example, a gold- and molybdenum-cocatalyzed reaction of propargylic alcohols with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can directly yield α-halo-α,β-unsaturated ketones or aldehydes, which are structurally related to the target. organic-chemistry.orgorganic-chemistry.org

Alternatively, a Sonogashira coupling reaction could be employed to first connect a terminal alkyne to a furan core, followed by functionalization of the alkyne. orgsyn.org For instance, coupling 2-iodofuran (B1589784) with a suitable terminal alkyne like 3-chloro-1-propyne could be a direct route, although such reactions can be complex. nih.govresearchgate.net The resulting 2-(3-chloroprop-1-yn-1-yl)furan could then potentially be isomerized to the desired allene (B1206475) or undergo further reactions to achieve the final structure.

Radical and Photocatalytic Synthetic Pathways

Radical and photocatalytic methods offer alternative synthetic avenues, often proceeding under mild conditions with high functional group tolerance. The synthesis of substituted furans can be achieved through visible-light-induced photocatalysis. researchgate.netrsc.orgscispace.com For the specific target molecule, a plausible photocatalytic approach would involve the generation of a 2-furyl radical, which could then add to an appropriate allene or alkyne precursor.

A photoredox-mediated, three-component coupling reaction represents a sophisticated strategy. In a hypothetical scenario, a furyl-derived boronate complex could react with an alkyl iodide under photoredox conditions to generate the target structure. bris.ac.uk Mechanistic studies suggest that such reactions can proceed through a radical chain pathway, initiated by the photoexcited catalyst. bris.ac.uk Another innovative approach is the metalloradical-catalyzed cyclization of alkynes with α-diazocarbonyls, which has been shown to produce polyfunctionalized furans with complete regioselectivity. nih.gov While not a direct route to the title compound, this highlights the power of radical-based methods in constructing the furan core. Furthermore, visible light-induced tandem Giese addition/cyclization processes have been developed for synthesizing multi-substituted 4,5-dihydrofurans, which could potentially be adapted and the resulting product aromatized to yield the desired furan. sioc-journal.cn

Regioselective and Stereoselective Control in the Synthesis of this compound and its Analogues

Achieving regioselective and stereoselective control is paramount in the synthesis of this compound to ensure the correct connectivity and geometry. Regioselectivity is crucial for functionalizing the furan ring at the C2 position. Transition-metal-catalyzed C-H activation has become a primary tool for the direct and selective functionalization of heterocycles like furan. mdpi.commdpi.com Palladium-catalyzed direct C-H alkylation of furans has been shown to be highly regioselective, with no isomers detected in many cases. rsc.org For instance, the use of directing groups can steer the catalyst to a specific C-H bond, ensuring functionalization occurs exclusively at the desired position. mdpi.comnih.gov

Stereoselectivity pertains to the geometry of the double bond in the prop-1-en-2-yl side chain. Enantioselective protocols for synthesizing highly substituted chiral furans have been developed, often employing copper-catalyzed asymmetric allylic alkylation followed by a ring-closing etherification that proceeds with excellent regio- and stereocontrol. rug.nlrug.nl These methods demonstrate that the choice of chiral ligands can dictate the stereochemical outcome of the reaction. For the synthesis of related allylic furans, strategies involving the [3+2] annulation of functionalized allylic sulfoxides with aldehydes have proven effective in constructing the furan ring with specific substitution patterns. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable resources, reducing waste, and employing environmentally benign conditions. Furan derivatives are particularly well-suited for green synthetic approaches, as the furan ring can be derived from biomass. rsc.orgacs.org Platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF), which are readily obtained from lignocellulosic biomass, can serve as sustainable starting materials. rsc.orgmdpi.com

Eco-respectful, one-step synthetic routes are being developed for furan-based monomers, often utilizing greener solvents and catalytic processes to minimize by-products. rsc.orgnih.govresearchgate.net For the synthesis of this compound, a green approach would involve starting from bio-derived furan or furfural. The use of catalytic methods, such as the nickel-catalyzed or photocatalytic pathways discussed above, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. The development of continuous flow processes for reactions like the C3-alkylation of furfural derivatives further enhances safety and scalability, key aspects of sustainable chemical manufacturing. nih.gov

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is a critical step in developing a robust and high-yielding synthesis. Key variables that are typically screened include the choice of catalyst, ligand, solvent, base, temperature, and reaction time. For transition-metal-catalyzed cross-coupling reactions, the interplay between these factors can significantly impact the yield and purity of the product.

For a hypothetical palladium- or nickel-catalyzed synthesis of this compound, a systematic optimization process would be employed. An example of such an optimization for a related furan synthesis is presented in the table below, illustrating the effect of varying reaction components.

Table 1: Optimization of Reaction Conditions for a Generic Furan Alkylation This table is a representative example based on typical optimization studies for furan functionalization and does not represent an actual synthesis of the title compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene (B28343) | 100 | 45 |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | 30 |

| 3 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2) | Toluene | 100 | 65 |

| 4 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Toluene | 100 | 78 |

| 5 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 85 |

| 6 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 82 |

| 7 | NiCl₂(dppp) (10) | - | K₃PO₄ (2) | DMF | 80 | 55 |

| 8 | NiCl₂(dppp) (10) | - | Cs₂CO₃ (2) | DMF | 80 | 68 |

As shown in the table, changing the ligand from SPhos to Xantphos (entries 1 and 3) and the base from K₂CO₃ to Cs₂CO₃ (entry 4) can dramatically improve the yield. The choice of solvent is also critical, with dioxane proving superior to toluene in this example (entry 5). mdpi.com Such systematic screening is essential to identify the optimal conditions for maximizing the yield of this compound while minimizing side reactions and impurities. rsc.org

Reactivity and Mechanistic Investigations of 2 3 Chloroprop 1 En 2 Yl Furan

Reactions at the Vinylic Chloride Functionality

The vinylic chloride in 2-(3-chloroprop-1-en-2-yl)furan is not a simple vinylic halide. While vinylic halides are typically unreactive in nucleophilic substitution reactions due to the high strength of the sp² C-Cl bond and electronic repulsion, the chlorine in this molecule is also in an allylic position. quora.comyoutube.comyoutube.com This allylic nature significantly enhances its reactivity, opening pathways for substitution, elimination, and metal-catalyzed functionalization.

Nucleophilic Substitution Pathways (SN1', SN2')

The allylic system of this compound allows for nucleophilic substitution to occur through several mechanisms. Standard SN2 reactions are possible, involving a backside attack on the carbon directly bonded to the chlorine. However, the allylic system also permits attack at the γ-carbon (the CH₂ group), leading to rearranged products via SN1' and SN2' pathways. ucalgary.cayoutube.com

In an SN1' mechanism , the departure of the chloride ion forms a resonance-stabilized allylic carbocation. The furan (B31954) ring helps to delocalize the positive charge. The incoming nucleophile can then attack at either end of the allylic system (the α- or γ-carbon), leading to a mixture of products.

Under conditions favoring an SN2' mechanism (e.g., with a strong nucleophile), the nucleophile attacks the γ-carbon in a concerted step, causing the π-bond to shift and the chloride leaving group to be ejected. This pathway leads specifically to the rearranged product. The competition between direct substitution (SN2) and allylic rearrangement (SN2') is a key feature of this substrate's reactivity. ucalgary.cayoutube.com

Elimination Reactions for Alkyne Formation

Vinylic halides can undergo elimination reactions to form alkynes, typically through an E2 mechanism that requires a strong base. openstax.orgalmerja.com This process, known as dehydrohalogenation, involves the removal of the halogen and a hydrogen atom from an adjacent carbon. wikipedia.orgyoutube.compearson.comstudysmarter.co.uk For this compound, treatment with a very strong base, such as sodium amide (NaNH₂), can induce elimination of HCl. chemistrysteps.comchemistrysteps.com

The reaction proceeds via an E2 mechanism where the base abstracts a proton from the methylene (B1212753) group, followed by the concurrent formation of a new π-bond and expulsion of the chloride ion. This reaction would yield 2-(prop-1,2-dien-1-yl)furan (a substituted allene) or, through rearrangement, the isomeric alkyne, 2-(prop-1-yn-1-yl)furan. The formation of the alkyne from a vinylic halide is generally less facile than from a dihalide and often requires harsh conditions like high temperatures. youtube.com

Transition Metal-Mediated Functionalizations (e.g., C-C, C-Heteroatom Bond Formations)

Vinylic chlorides are effective substrates in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Their reactivity is generally lower than that of the corresponding bromides or iodides, but effective catalyst systems have been developed to activate them. rsc.orgdiva-portal.org

Suzuki-Miyaura Coupling: This reaction pairs the vinylic chloride with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. This provides a route to synthesize substituted furyl-styrenes or other conjugated systems. nih.govorganic-chemistry.orgwikipedia.orgharvard.edu

Heck Reaction: The Heck reaction couples the vinylic chloride with an alkene, creating a new, more substituted alkene. pearson.comnumberanalytics.comyoutube.comorganic-chemistry.org This is a valuable method for extending the carbon chain and synthesizing conjugated dienes and polyenes.

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples the vinylic chloride with a terminal alkyne. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org This reaction is catalyzed by both palladium and a copper(I) co-catalyst and is fundamental for synthesizing conjugated enynes.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the vinylic chloride with a primary or secondary amine. rsc.orgorganic-chemistry.orgwikipedia.orgrsc.org It is a premier method for synthesizing enamines from vinylic halides.

The table below summarizes typical conditions for these transformations.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / SPhos | CsF, K₂CO₃ | C-C Bond (Alkene/Arene) |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, NaOAc | C-C Bond (Alkene) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | C-C Bond (Alkyne) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Xantphos | NaOtBu | C-N Bond (Enamine) |

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that exhibits reactivity patterns distinct from the side chain. It can participate in both addition and cycloaddition reactions.

Electrophilic and Nucleophilic Additions to the Furan Moiety

As an electron-rich heterocycle, the furan ring is highly susceptible to electrophilic attack . Substitution typically occurs at the C2 or C5 position, as the intermediate carbocation is most effectively stabilized by the oxygen atom. wikipedia.org In this compound, the C2 position is blocked, so electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would be directed to the C5 position. The chloropropenyl substituent is generally considered electron-withdrawing, which would slightly deactivate the ring towards electrophilic attack compared to furan itself.

Nucleophilic addition or substitution on the furan ring is much less common and generally requires the presence of a strong electron-withdrawing group on the ring to activate it. pearson.com Alternatively, the furan ring can be deprotonated with a strong base to form a nucleophilic 2-furyllithium species, which can then react with various electrophiles. pearson.com Addition-cyclization reactions with nitrogen nucleophiles have also been reported for activated furan derivatives. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgnumberanalytics.com Furan is less reactive than its carbocyclic analog, cyclopentadiene, but readily reacts with strong dienophiles like maleic anhydride (B1165640) or N-substituted maleimides. chemistrysteps.com

The reaction typically yields a mixture of endo and exo diastereomers, with the exo adduct often being the thermodynamically more stable product. wikipedia.org The reaction is also thermally reversible, a property exploited in dynamic covalent chemistry. organic-chemistry.org The presence of the 2-(3-chloroprop-1-en-2-yl) substituent will influence both the reactivity of the furan diene and the regioselectivity of the cycloaddition. Electron-donating substituents on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. chemistrysteps.com

Ring-Opening and Rearrangement Processes

The furan nucleus, while aromatic, is susceptible to ring-opening and rearrangement reactions, particularly when activated by substituents. The presence of the 2-(3-chloroprop-1-en-2-yl) group can influence these transformations.

Acid-catalyzed treatment of furan derivatives can lead to ring-opening. For instance, the hydrolysis of furan rings under acidic conditions to yield 1,4-dicarbonyl compounds is a classic reaction. In the case of this compound, acidic conditions could potentially lead to the formation of a 1,4-dicarbonyl compound, although the reactivity of the allylic chloride would also need to be considered.

Rearrangements of substituted furans are also well-documented. For example, the oxidative rearrangement of furan-2-carboximidamides proceeds through a carbodiimide (B86325) intermediate. While the functional groups are different, this suggests that the furan ring can participate in complex rearrangement cascades. Another relevant transformation is the Pummerer-type rearrangement of 2,5-dihydrothiophenes, which leads to the formation of tetrasubstituted furans under mild conditions. acs.org This type of rearrangement highlights the potential for skeletal reorganization in related heterocyclic systems.

Furthermore, studies on the reaction of furfuraldehyde with aromatic amines have shown that rearrangements can occur, leading to the formation of diarylaminocyclopent-2-enone structures. researchgate.net This indicates that under certain nucleophilic conditions, the furan ring of this compound could potentially undergo ring transformation rather than simple substitution at the allylic position.

Reactions Involving the Allylic System (Prop-1-en-2-yl)

The allylic chloride moiety in this compound is expected to be the primary site of reactivity for a variety of transformations.

Allylic Functionalization and Derivatization

The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the allylic position. These reactions can proceed through either an SN2 or SN2' mechanism, leading to different regioisomers.

Table 1: Potential Allylic Functionalization Reactions

| Nucleophile | Potential Product(s) | Reaction Type |

| R-OH (Alcohol) | 2-(3-Alkoxyprop-1-en-2-yl)furan / 2-(1-Alkoxyprop-2-en-1-yl)furan | Allylic Etherification |

| R-SH (Thiol) | 2-(3-(Alkylthio)prop-1-en-2-yl)furan / 2-(1-(Alkylthio)prop-2-en-1-yl)furan | Allylic Thioetherification |

| R₂NH (Amine) | 2-(3-(Dialkylamino)prop-1-en-2-yl)furan / 2-(1-(Dialkylamino)prop-2-en-1-yl)furan | Allylic Amination |

| RMgX (Grignard) | 2-(3-Alkylprop-1-en-2-yl)furan | Allylic Alkylation |

| CN⁻ (Cyanide) | 3-(Furan-2-yl)but-3-enenitrile | Allylic Cyanation |

The regioselectivity of these reactions would be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of a catalyst. For instance, copper-catalyzed allylic alkylations are known to proceed with high regioselectivity.

Isomerization and Rearrangement Studies

The allylic double bond in this compound can undergo isomerization, potentially shifting to a more thermodynamically stable position. This can be promoted by heat, acid, or a transition metal catalyst. For example, base-catalyzed cyclization-isomerization of β- and γ-alkynyl allylic alcohols is a known method for furan synthesis, highlighting the propensity of allylic systems to isomerize under certain conditions.

Rearrangements involving the entire allylic system are also conceivable. For example, a nih.govnih.gov-sigmatropic rearrangement, such as a Claisen-type rearrangement, could occur if the allylic chloride is first converted to an appropriate precursor like an allyl vinyl ether. A dearomative acs.orgnih.gov sigmatropic rearrangement of ammonium (B1175870) ylides derived from amino acid esters has been reported, leading to the formation of α-(ortho-vinylphenyl)amino acid esters, showcasing the diverse rearrangement pathways available to allylic systems. nih.gov

Catalysis and Mechanistic Pathways in Transformations of this compound

Catalysis can play a crucial role in controlling the reactivity and selectivity of transformations involving this compound.

Homogeneous and Heterogeneous Catalysis

Homogeneous transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used for allylic substitution reactions. These catalysts can provide high levels of regio- and stereoselectivity. For instance, palladium-catalyzed allylic substitution reactions are well-established and often proceed through a π-allyl palladium intermediate. The use of chiral ligands can render these reactions enantioselective. Mechanistic studies on copper-catalyzed asymmetric allylic alkylation have shown the importance of catalyst-substrate interactions in determining the stereochemical outcome. acs.org

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Aluminosilicates, such as zeolites, have been shown to be effective catalysts for the C(sp²)-H alkylation of furans with allylic alcohols. nih.gov This suggests that similar solid acid catalysts could potentially be employed in reactions of this compound, for example, in Friedel-Crafts type reactions with other aromatic compounds.

Table 2: Examples of Catalytic Systems for Allylic Functionalization

| Catalyst Type | Catalyst Example | Potential Transformation |

| Homogeneous | Pd(PPh₃)₄ | Allylic substitution with various nucleophiles |

| Homogeneous | CuI / Chiral Ligand | Enantioselective allylic alkylation |

| Heterogeneous | Y-type Zeolite | Friedel-Crafts alkylation |

Organocatalysis and Biocatalysis (if applicable)

While less common for allylic chloride substitutions, organocatalysis could potentially be applied. For example, chiral amine catalysts might be used to promote enantioselective allylic amination.

Biocatalysis, using enzymes, could also be a viable approach for the transformation of this compound. Dehalogenases are known to catalyze the removal of halogens from organic compounds. A suitable dehalogenase could potentially convert the allylic chloride to an allylic alcohol. Furthermore, other enzymes could be used for the enantioselective functionalization of the allylic system.

Investigation of Reaction Intermediates (e.g., vinyl radicals)

Vinyl radicals are a class of highly reactive intermediates that could plausibly be formed from this compound under specific conditions, such as pyrolysis or radical-initiated reactions. The presence of the furan ring and the chloro-substituted vinyl group would influence the stability and subsequent reaction pathways of any vinyl radical formed.

Theoretical studies on the decomposition of the related compound 2-vinylfuran suggest that radical formation through bond dissociation is a key process. acs.org For instance, the dissociation of a C-H bond on the vinyl group leads to the formation of a vinyl radical. In the case of this compound, the C-Cl bond would also be a potential site for homolytic cleavage, leading to a different vinyl radical species. The relative bond dissociation energies would determine the most likely radical to be formed.

Computational chemistry, specifically Density Functional Theory (DFT) or high-level ab initio methods, would be instrumental in predicting the geometries and energies of potential vinyl radical intermediates derived from this compound. Such calculations could elucidate the most stable radical conformers and predict their electronic properties.

Experimentally, the detection and characterization of short-lived vinyl radicals would likely require advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, potentially in combination with matrix isolation techniques to trap the reactive intermediates at low temperatures.

Kinetic and Thermodynamic Analysis of Reaction Profiles

A complete understanding of the reactivity of this compound would necessitate a thorough analysis of the kinetics and thermodynamics of its reactions. This involves determining the rate at which reactions occur and the relative stability of reactants, intermediates, transition states, and products.

The concepts of kinetic and thermodynamic control are fundamental to predicting the outcome of chemical reactions where multiple products can be formed. libretexts.orgwikipedia.org

Kinetic Control: At lower reaction temperatures or with shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. libretexts.orgwikipedia.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most stable product, the thermodynamic product, will be the major component of the product mixture. libretexts.orgwikipedia.org

A hypothetical reaction energy profile for a reaction involving this compound could be constructed to illustrate these concepts. This would involve plotting the Gibbs free energy of the system against the reaction coordinate.

Hypothetical Reaction Data for a Reaction of a Vinylfuran Derivative

| Parameter | Kinetic Product Formation | Thermodynamic Product Formation |

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Product Stability | Less Stable | More Stable |

| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

This table represents a generalized scenario for reactions under kinetic vs. thermodynamic control and is not based on experimental data for this compound.

Experimental determination of kinetic data for reactions of this compound would involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. From this data, rate constants and activation parameters (activation energy, pre-exponential factor) could be derived.

Thermodynamic data, such as the enthalpy and entropy of reaction, could be determined through calorimetry or calculated using computational methods. These values would provide insight into the feasibility and spontaneity of potential reaction pathways.

Computational and Theoretical Elucidation of 2 3 Chloroprop 1 En 2 Yl Furan

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture of 2-(3-chloroprop-1-en-2-yl)furan. Methods such as Hartree-Fock (HF) and post-HF theories are employed to approximate solutions to the Schrödinger equation for the molecule, yielding detailed information about electron distribution and bonding.

The electronic structure is characterized by the interplay between the aromatic, electron-rich furan (B31954) ring and the attached chloropropenyl substituent. The furan ring acts as a π-donor, while the chlorine atom is an inductive electron-withdrawing group. This opposition of electronic effects creates a nuanced distribution of charge across the molecule. Analysis of calculated bond orders would likely reveal significant π-conjugation extending from the furan ring across the double bond of the propenyl group. The C-Cl bond is expected to be highly polarized, and the C-Furan bond would exhibit partial double-bond character due to this conjugation.

Natural Bond Orbital (NBO) analysis can further quantify these interactions by studying donor-acceptor interactions between filled and unfilled orbitals, providing a clearer picture of hyperconjugation and charge delocalization. The calculated atomic charges would pinpoint the most electron-rich and electron-deficient centers, which are crucial for predicting intermolecular interactions and reaction sites.

Table 1: Predicted Key Geometric Parameters for this compound from Quantum Chemical Calculations

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| C(furan)-C(propenyl) Bond Length | ~1.46 Å | Shorter than a typical C-C single bond (~1.54 Å), indicating partial double bond character and conjugation. |

| C=C (propenyl) Bond Length | ~1.34 Å | Typical length for a carbon-carbon double bond. |

| C-Cl Bond Length | ~1.78 Å | Reflects the covalent bond between carbon and the electronegative chlorine atom. |

| C(furan)-O Bond Length | ~1.36 Å | Characteristic of the furan ring structure. |

Conformational Analysis and Potential Energy Surfaces

The compound this compound possesses conformational flexibility, primarily around the single bond connecting the furan ring to the chloropropenyl group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically rotating this key dihedral angle and calculating the molecule's energy at each step using quantum chemical methods. This scan reveals energy minima, corresponding to stable or metastable conformers, and energy maxima, representing transition states between conformers. For similar furan derivatives, studies have shown that conformers where the two unsaturated systems are planar or nearly planar are often the most stable due to maximized π-orbital overlap. nih.gov However, steric hindrance between the furan ring protons and the chloromethyl group could favor a slightly twisted conformation.

The results of a conformational analysis are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and how it interacts with other molecules or biological targets.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer Description | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar (trans-like) | 180° | 0.00 (Global Minimum) | ~70% |

| Syn-periplanar (cis-like) | 0° | 2.50 | ~2% |

| Skew | ~60° | 1.50 | ~14% |

Density Functional Theory (DFT) Applications for Reactivity Prediction and Mechanistic Insight

Density Functional Theory (DFT) is a powerful and widely-used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT is used to predict reactivity and to elucidate the detailed mechanisms of chemical reactions. researchgate.net

For reactivity prediction, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential over the furan ring's π-system, indicating its susceptibility to electrophilic attack. Conversely, the carbon atom bonded to the chlorine would be an electrophilic site, prone to nucleophilic attack.

In mechanistic studies, DFT is used to model the entire path of a potential reaction. Researchers can calculate the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, DFT could be used to model the mechanism of a substitution reaction at the C-Cl bond or an addition reaction across the C=C double bond, providing a step-by-step understanding of bond breaking and formation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. usp.org The energy and location of these orbitals are key indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-donating furan ring, making it the center of nucleophilicity and the likely site of interaction with electrophiles. The LUMO is anticipated to be distributed over the chloropropenyl fragment, particularly having significant C-Cl antibonding character. This would make the molecule susceptible to nucleophilic attack at this site, leading to substitution of the chloride.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. The HOMO-LUMO energy gap is a measure of chemical stability; a larger gap implies higher stability and lower reactivity. Other descriptors like chemical potential, hardness, and the electrophilicity index provide quantitative measures of the molecule's tendency to accept or donate electrons.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics describes a single molecule, Molecular Dynamics (MD) simulations model the behavior of an ensemble of molecules over time. By solving Newton's equations of motion for a system containing many molecules, MD provides insight into bulk properties, intermolecular interactions, and the influence of a solvent.

An MD simulation of liquid this compound would reveal the nature of its intermolecular forces. These would likely include π-π stacking interactions between furan rings and dipole-dipole interactions arising from the polarized C-Cl bond.

By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, one can study solvent effects. The solvent can influence the conformational equilibrium by stabilizing more polar conformers. nih.gov The calculation of radial distribution functions (RDFs) from the simulation trajectory can show how solvent molecules arrange themselves around the solute, forming solvation shells. This information is critical for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize reactants and transition states.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are statistical models that correlate a molecule's structural or computed features (descriptors) with its observed activity or properties. To build a QSRR model for this compound, one would first need to synthesize a series of related analogues with varied substituents.

For each analogue, a set of molecular descriptors would be calculated using computational methods. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational indices.

Topological: Indices that describe molecular branching and connectivity.

These descriptors would then be statistically correlated (e.g., using multiple linear regression or machine learning) with an experimentally measured property, such as the reaction rate for a specific transformation or a biological activity. The resulting QSRR/QSPR equation can then be used to predict the property for new, unsynthesized compounds, thereby guiding the design of molecules with enhanced or optimized characteristics. For instance, a model could be developed to predict the antifungal activity of furan derivatives, helping to prioritize which new structures should be synthesized and tested.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-furoyl chloride |

Advanced Analytical and Spectroscopic Characterization of 2 3 Chloroprop 1 En 2 Yl Furan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

1D NMR (¹H, ¹³C, etc.)

No experimental ¹H or ¹³C NMR data for 2-(3-Chloroprop-1-en-2-yl)furan has been found in the searched literature. Such data would be essential for identifying the chemical environment of the hydrogen and carbon atoms within the molecule, providing key insights into its structure.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Information regarding 2D NMR studies (COSY, HSQC, HMBC, NOESY) on this compound is not available. These techniques are crucial for establishing the connectivity between atoms and the spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data for this compound could be located. HRMS is vital for determining the exact molecular formula of a compound by providing a highly accurate mass measurement.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No IR or Raman spectra for this compound are available in the public literature. These spectroscopic methods would be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the furan (B31954) ring, the alkene, and the carbon-chlorine bond.

X-ray Crystallography for Solid-State Molecular Architecture Determination of Derivatives

There are no published X-ray crystallographic studies for any derivatives of this compound. This technique would provide definitive proof of the molecular structure in the solid state and reveal details about bond lengths, bond angles, and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Mixture Separation (GC, HPLC)

The structural complexity and potential for isomerism in this compound necessitate the use of high-resolution chromatographic techniques. Both GC and HPLC offer distinct advantages for the analysis of this and related furan derivatives.

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like furan derivatives. It allows for the separation of compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. For furan derivatives, including halogenated ones, the choice of the column is critical to achieve optimal separation. For instance, a common choice for the separation of various furan derivatives is a non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS). mdpi.comresearchgate.net

The direct separation of stereoisomers, including enantiomers and geometrical isomers, of furan derivatives can be achieved using capillary gas chromatography. nih.gov For instance, the use of a per-O-methyl-beta-cyclodextrin column has been shown to be effective for the separation of volatile furan ethers. nih.gov Research has demonstrated that temperature programming plays a significant role in the resolution of isomers, with lower gradient temperatures often leading to improved separation. nih.gov In the analysis of furan and its derivatives, a typical temperature program might start at a low temperature (e.g., 32°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C). mdpi.com

High-Performance Liquid Chromatography (HPLC) is a complementary technique that is particularly useful for the analysis of less volatile or thermally unstable compounds. The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For furan derivatives, reversed-phase HPLC is commonly employed, using a non-polar stationary phase like C18 and a polar mobile phase. sigmaaldrich.com

The separation of stereoisomers of furan derivatives has been successfully accomplished using HPLC with chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives. nih.govresearchgate.net The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile, and its composition are critical for achieving the desired separation. sigmaaldrich.com Detection is often performed using a UV detector, as furan rings exhibit strong UV absorbance. sigmaaldrich.com

In some cases, researchers have encountered challenges in separating isomers of furan derivatives using column chromatography. nih.gov This underscores the importance of developing robust and specific GC and HPLC methods for the analysis of complex mixtures containing compounds like this compound and its derivatives.

Below are illustrative data tables summarizing typical conditions for the GC and HPLC analysis of furan derivatives, which would be applicable for the purity assessment and mixture separation of this compound.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Furan Derivative Analysis

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Furan Derivative Analysis

| Parameter | Condition |

| Column | C18 (e.g., Ascentis® Express C18, 4.6 x 150 mm, 2.7 µm) sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C sigmaaldrich.com |

| Detector | UV at 230 nm sigmaaldrich.com |

| Injection Volume | 10 µL |

These tables provide a starting point for the development of specific analytical methods for this compound. The optimization of these parameters would be necessary to achieve the best resolution and sensitivity for this particular compound and its potential impurities or isomers. The successful application of these chromatographic methods is fundamental for quality control in the synthesis and for the detailed characterization of this compound and its derivatives in research and industrial settings.

Advanced Materials Science and Synthetic Applications of 2 3 Chloroprop 1 En 2 Yl Furan

Utilization as a Monomer in Polymer Chemistry

Synthesis of Novel Polymers with Tailored Architectures

No information is available on the use of 2-(3-Chloroprop-1-en-2-yl)furan in the synthesis of novel polymers with tailored architectures.

Incorporation into Conjugated Polymer Systems

There is no published research on the incorporation of this compound into conjugated polymer systems.

Applications in Cross-linking and Network Formation

Data regarding the application of this compound in cross-linking and network formation could not be found.

Building Block for the Synthesis of Complex Organic Scaffolds

Precursor for Natural Product Synthesis (synthetic strategies)

No synthetic strategies employing this compound as a precursor for natural product synthesis have been documented.

Intermediate for the Construction of Heterocyclic Systems

There is no information available on the use of this compound as an intermediate for the construction of other heterocyclic systems.

Role in Ligand Design for Catalysis and Organometallic Chemistry

The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions, which are fundamental to modern organic synthesis. The structure of this compound suggests its utility as a versatile precursor for the synthesis of new ligand architectures. The furan (B31954) moiety itself can act as a coordinating group, while the allylic chloride provides a reactive handle for introducing donor atoms such as phosphorus, nitrogen, or sulfur.

One of the most powerful methods for forging carbon-heteroatom bonds is the palladium-catalyzed cross-coupling reaction. nih.govnih.gov The allylic chloride functionality in this compound is an excellent electrophile for such transformations. For instance, reaction with primary or secondary phosphines in the presence of a palladium catalyst could yield novel phosphine (B1218219) ligands. The general synthetic approach is depicted in the scheme below:

Scheme 1: Proposed synthesis of a furan-containing phosphine ligand from this compound.

The resulting 2-furyl-substituted phosphine ligands could exhibit unique electronic and steric properties. The furan ring, being electron-rich, can influence the electron density at the phosphorus atom, thereby modulating the catalytic activity of the corresponding metal complex. The steric bulk around the phosphorus atom can also be tuned by the choice of the R groups on the phosphine nucleophile. 2-Furyl phosphines have been recognized as effective ligands in transition-metal-mediated organic synthesis. acs.org

Similarly, nitrogen-based ligands, such as amines and imines, can be synthesized through analogous palladium-catalyzed amination reactions. rsc.orgyoutube.com The coupling of this compound with various amines would lead to a class of furan-containing allylic amines. These compounds can serve as bidentate or tridentate ligands, coordinating to metal centers through both the nitrogen atom and the furan ring's oxygen atom or π-system. The table below illustrates the potential diversity of ligands that could be synthesized from this precursor.

| Nucleophile | Resulting Ligand Type | Potential Metal Coordination |

| Diphenylphosphine | Tertiary Phosphine | P |

| 1H-Pyrazole | N-Heterocyclic | N |

| Ethanethiol | Thioether | S |

| Aniline | Secondary Amine | N |

These novel ligands could find applications in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations, potentially offering enhanced selectivity and efficiency due to the unique electronic contribution of the furan moiety.

Development of Functional Molecules (e.g., Dyes, Optoelectronic Materials)

The demand for new organic functional materials, particularly for applications in optoelectronics, is ever-increasing. Furan-containing conjugated molecules have shown significant promise in this area due to their inherent electronic properties and the ability to fine-tune their absorption and emission characteristics through chemical modification. rsc.org The compound this compound can serve as a valuable building block for the synthesis of such functional molecules.

The reactive allylic chloride group allows for the extension of conjugation through various cross-coupling reactions. For example, a Suzuki or Stille coupling with an appropriate aryl boronic acid or organostannane, respectively, could be employed to synthesize larger π-conjugated systems. These reactions are well-established for creating carbon-carbon bonds and are highly tolerant of various functional groups. nih.gov

A hypothetical synthetic route to a furan-based dye is shown below:

Scheme 2: Proposed synthesis of a conjugated dye precursor from this compound via a Suzuki coupling reaction.

The resulting extended π-system, incorporating the furan ring, would likely exhibit interesting photophysical properties. The absorption and fluorescence maxima, as well as the quantum yield, could be systematically varied by altering the nature of the coupled aromatic group (Ar). Furan-based conjugated polymers have been synthesized and shown to have tunable bandgaps, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Furthermore, the introduction of specific functional groups to the aromatic substituent could lead to the development of chemosensors. For instance, if the 'Ar' group in the scheme above contains a receptor unit for a particular analyte, the binding of the analyte could induce a change in the fluorescence of the molecule, allowing for its detection. The table below summarizes some potential functional molecules derivable from this compound and their target applications.

| Coupled Moiety (Ar) | Class of Functional Molecule | Potential Application |

| N,N-diphenylaniline | Donor-Acceptor Dye | Organic Light-Emitting Diode (OLED) |

| Thiophene | Conjugated Oligomer | Organic Field-Effect Transistor (OFET) |

| Pyridine | Chemosensor | Ion Detection |

| Naphthalene | Fluorescent Probe | Bio-imaging |

The versatility of the allylic chloride group in this compound thus opens a pathway to a wide range of novel furan-based dyes and optoelectronic materials with tailored properties.

Integration into Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry, the study of systems held together by non-covalent interactions, has led to the development of a wide array of functional nanostructures. The design of molecules capable of self-assembly is central to this field. nih.govrsc.orgresearchgate.net this compound can be chemically modified to produce amphiphilic molecules that can self-assemble in solution.

An amphiphile is a molecule that possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. By replacing the chlorine atom of this compound with a hydrophilic group, it is possible to create such a molecule. For example, a nucleophilic substitution reaction with a poly(ethylene glycol) (PEG) chain terminated with a thiol or an alcohol would yield a furan-containing amphiphile.

Scheme 3: Proposed synthesis of a furan-based amphiphile.

The resulting molecule would have a hydrophobic tail (the furan and propyl groups) and a hydrophilic head (the PEG chain). In an aqueous environment, these molecules would be expected to self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water. Depending on the concentration, temperature, and the relative sizes of the hydrophobic and hydrophilic parts, various supramolecular structures such as micelles, vesicles, or nanotubes could be formed.

| Amphiphile Structure | Hydrophilic Head Group | Hydrophobic Tail | Potential Supramolecular Assembly |

| Furan-PEG | Poly(ethylene glycol) | 2-(prop-1-en-2-yl)furan | Micelles, Vesicles |

| Furan-Sugar | Glucose or Maltose | 2-(prop-1-en-2-yl)furan | Fibers, Gels |

| Furan-Amino Acid | Glycine or Lysine | 2-(prop-1-en-2-yl)furan | Nanosheets, Ribbons |

These self-assembled structures could have a variety of applications. For instance, vesicles (or liposomes) can be used for drug delivery, encapsulating a therapeutic agent in their aqueous core. The furan moiety within the hydrophobic bilayer could also serve as a reactive site for further functionalization or as a component of a responsive material that changes its properties upon external stimuli. The design of amphiphilic molecules that can self-assemble into well-defined nanostructures is a rapidly growing area of research, and furan-based amphiphiles derived from this compound could contribute to the development of new smart materials and delivery systems. nih.gov

Future Research Directions and Emerging Paradigms for 2 3 Chloroprop 1 En 2 Yl Furan

Exploration of Novel and Unprecedented Reactivity Modes

The furan (B31954) nucleus is known for its diverse reactivity, capable of acting as a diene in Diels-Alder reactions, undergoing electrophilic substitution, and participating in various ring-opening and rearrangement reactions. acs.org The presence of the chloropropenyl substituent on 2-(3-chloroprop-1-en-2-yl)furan introduces additional reactive sites, creating a platform for exploring novel and unprecedented reactivity modes.

Future research will likely focus on:

Tandem Reactions: Designing one-pot sequences where both the furan ring and the side chain react sequentially or concurrently to build complex molecular architectures.

Catalytic Transformations: Developing new catalytic systems, including those based on transition metals or organocatalysts, to achieve highly selective transformations of the furan or the chloropropenyl group. nih.gov

Dearomatization Strategies: Investigating new methods for the dearomatization of the furan ring, a powerful strategy for accessing three-dimensional scaffolds from flat aromatic precursors. acs.org

Unconventional Reaction Conditions: Exploring the use of non-traditional energy sources like photochemistry, electrochemistry, or mechanochemistry to access unique reaction pathways that are not achievable under thermal conditions.

A deeper understanding of the interplay between the furan core and the chloropropenyl arm will be crucial for unlocking these new reactivity patterns. Computational studies can play a significant role in predicting and rationalizing these novel transformations. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. mdpi.comillinois.edu For a versatile building block like this compound, these technologies hold immense promise.

Future directions in this area include:

Development of Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the synthesis of this compound and its derivatives, potentially enabling safer handling of reactive intermediates and reagents. researchgate.net

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly explore a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to identify optimal conditions for various transformations of the title compound. nih.govnih.govresearchgate.net

On-demand Synthesis: Creating systems for the on-demand generation and immediate use of reactive derivatives of this compound, minimizing decomposition and side reactions.

The integration of these advanced synthesis technologies will not only accelerate the pace of research but also pave the way for more efficient and scalable production processes.

Advancements in Sustainable Synthesis and Waste Minimization

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. rsc.org For halogenated compounds like this compound, a focus on sustainability is particularly important.

Key areas for future research include:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Direct C-H activation and arylation are promising strategies in this regard. rsc.org

Catalytic and Solvent-Free Conditions: Developing reactions that utilize catalytic amounts of reagents and minimize or eliminate the use of hazardous organic solvents. rsc.org

Waste Valorization: Investigating methods to convert any byproducts or waste streams from the synthesis and subsequent reactions of this compound into valuable chemicals.

A significant challenge in this area is the management of halogenated waste, which can be environmentally persistent. greenpeace.to Research into efficient dehalogenation or recycling strategies will be critical.

Deepening the Theoretical and Computational Understanding of its Reactivity Landscape

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For this compound, a thorough theoretical investigation can provide invaluable insights into its electronic structure, reactivity, and potential applications.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using quantum chemical methods like Density Functional Theory (DFT) to model the transition states and intermediates of known and potential reactions, providing a detailed understanding of the reaction pathways. mdpi.comresearchgate.net

Reactivity Prediction: Developing predictive models to identify the most likely sites of reaction under different conditions and to screen for potential new reaction partners. rsc.org

Spectroscopic and Property Prediction: Calculating spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new compounds and predicting physical and chemical properties relevant to materials science applications.

Data-Driven Discovery: Employing machine learning and data-driven approaches to analyze large datasets of computational and experimental results to uncover hidden structure-reactivity relationships. acs.org

These computational efforts will complement experimental work, guiding the design of new experiments and accelerating the discovery of novel chemistry and materials.

Investigation into Advanced Materials with Unique Properties (e.g., stimuli-responsive materials, self-healing polymers)

The furan moiety is a key component in the development of dynamic and responsive materials, particularly through its participation in reversible Diels-Alder reactions. researchgate.netnih.govresearchgate.netrsc.org This functionality, combined with the reactive handles on the chloropropenyl side chain, makes this compound a highly attractive monomer for the synthesis of advanced polymers and materials.

Exciting future research avenues include:

Self-Healing Polymers: Incorporating this compound into polymer backbones or as cross-linkers to create materials that can autonomously repair damage upon thermal or other stimuli. The furan group can act as the diene in a reversible Diels-Alder reaction with a suitable dienophile, forming covalent bonds that can break and reform. researchgate.netnih.gov

Stimuli-Responsive Materials: Designing materials that change their properties (e.g., color, shape, or fluorescence) in response to external stimuli such as light, heat, or pH. The furan ring and the double bond in the side chain can be functionalized with chromophores or other responsive units. rsc.orgscispace.com

Functional Coatings and Adhesives: Developing coatings and adhesives with tunable properties, such as reversible adhesion or controlled release of encapsulated agents, by leveraging the dynamic chemistry of the furan group.

Conjugated Polymers: Exploring the use of furan derivatives in the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

The ability to precisely tailor the chemical structure of this compound will be key to creating these advanced materials with bespoke properties.

Interactive Data Table: Potential Applications of this compound Derivatives in Advanced Materials

| Material Type | Key Functional Moiety | Potential Application | Relevant Research Insights |

| Self-Healing Polymers | Furan group (for Diels-Alder reaction) | Reversible cross-linking for damage repair | Furan/maleimide chemistry is a well-established system for creating thermally-mendable polymers. researchgate.netnih.govrsc.org |

| Stimuli-Responsive Materials | Furan and alkene (for functionalization) | Sensors, smart fabrics, drug delivery systems | Furan-containing dyes have shown reversible luminescence switching in response to thermal and mechanical stimuli. rsc.orgscispace.com |

| Functional Coatings | Chloropropenyl and furan groups | Anti-fouling surfaces, controlled-release coatings | The reactive sites allow for covalent attachment to surfaces and subsequent modification. |

| Conjugated Polymers | Furan ring (as part of the conjugated backbone) | Organic electronics (OLEDs, OPVs), sensors | Furan-based polymers offer tunable electronic and optical properties. rsc.org |

Q & A

Q. How can researchers leverage X-ray crystallography to resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal Growth : Optimize solvent evaporation rates for high-quality crystals .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.